Methylmalonylchloride

概要

説明

Methylmalonylchloride is an organic compound with the molecular formula C4H5ClO3. It is a derivative of malonic acid and is known for its role as an intermediate in various chemical reactions. This compound is used in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and functional groups.

準備方法

Methylmalonylchloride can be synthesized through a multi-step process involving the selective saponification of dialkyl malonate, followed by hydrolysis and chlorination of monoalkyl malonic acid . The reaction can be carried out in the presence or absence of solvents, with methylene chloride being a common solvent used. The process involves the following steps:

- Selective saponification of dialkyl malonate.

- Hydrolysis of the resulting monoalkyl malonic acid.

- Chlorination of the monoalkyl malonic acid to form this compound.

化学反応の分析

Methylmalonylchloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: Reacts with water to form malonic acid derivatives.

Condensation Reactions: Can participate in condensation reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Synthesis of Malonamide Derivatives

Methylmalonyl chloride serves as a key starting material for synthesizing malonamide derivatives. These derivatives have been extensively studied due to their applications in medicinal chemistry, particularly as potential antidiabetic agents and anticancer drugs. The synthesis often involves nucleophilic substitution reactions where MMC reacts with various nucleophiles such as amines and alcohols to produce malonamides.

Case Study: Nucleophilic Substitution Reactions

A study demonstrated the successful synthesis of new methyl malonamic acid derivatives through nucleophilic substitution reactions of MMC with urethane and other nucleophilic reagents. The reactions were conducted under mild conditions, yielding high conversion rates (up to 93.08% without solvent) and showcasing the efficiency of MMC as a precursor for organic synthesis .

Pharmaceutical Applications

Methylmalonyl chloride is utilized in the pharmaceutical industry as an intermediate in the synthesis of various bioactive compounds. Notably, it has been implicated in the development of anti-cancer drugs. Its ability to form stable linkages with biologically active molecules enhances its relevance in drug formulation.

Table 1: Pharmaceutical Applications of Methylmalonyl Chloride

| Compound Type | Application Area | Notable Examples |

|---|---|---|

| Malonamide Derivatives | Anticancer Agents | Various synthesized compounds |

| Malonic Acid Derivatives | Anti-inflammatory Agents | Dicyclohexyl amides |

| Heterocyclic Compounds | Plant Protection | Various formulations |

Material Science

In material science, MMC is employed in synthesizing polymers and other materials due to its reactivity and ability to form cross-linked structures. Its derivatives are explored for their potential use in developing new materials with specific properties.

Case Study: Polymer Synthesis

Research has indicated that MMC can be used to synthesize polymeric materials that exhibit enhanced thermal stability and mechanical properties. The incorporation of malonamide units into polymer chains has been shown to improve material performance under various conditions .

Metal Extraction Processes

Methylmalonyl chloride derivatives have found applications in metal extraction processes due to their ability to act as ligands. They can selectively bind to metal ions, facilitating the extraction of valuable metals from ores or waste streams.

Table 2: Metal Extraction Applications

| Metal Type | Extraction Method | Efficiency |

|---|---|---|

| Lanthanides | Solvent Extraction | High selectivity |

| Actinides | Liquid-Liquid Extraction | Effective under acidic conditions |

Environmental Considerations

The synthesis processes involving methylmalonyl chloride are being evaluated for their environmental impact. Research into greener solvents and methodologies aims to reduce the ecological footprint associated with its applications, particularly in pharmaceutical and chemical manufacturing.

作用機序

The mechanism of action of methylmalonylchloride involves its reactivity as an acid chloride. It can react with nucleophiles to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

類似化合物との比較

Methylmalonylchloride is similar to other malonyl chlorides, such as ethyl malonyl chloride and malonyl chloride itself. its unique reactivity and functional groups make it particularly useful in specific synthetic applications. Similar compounds include:

- Ethyl malonyl chloride

- Malonyl chloride

- Methyl 3-chloro-3-oxopropanoate

生物活性

Methylmalonyl chloride (MMC) is a compound that plays a significant role in organic synthesis and has implications in biological systems, particularly through its involvement in metabolic pathways. This article explores the biological activity of MMC, including its synthesis, metabolic relevance, and potential therapeutic applications.

Methylmalonyl chloride is derived from malonic acid and is characterized by the presence of two carboxylic acid groups that can be converted into various derivatives. The synthesis of methylmalonyl chloride typically involves the chlorination of malonic acid or its derivatives, often using thionyl chloride as a reagent. The reaction can be performed in both solvent-free conditions and in the presence of solvents like methylene chloride, with varying conversion rates observed:

| Condition | Conversion Rate (%) |

|---|---|

| With solvent | 78.67 |

| Without solvent | 93.08 |

This high conversion rate without solvent suggests an efficient synthetic pathway for producing MMC, which can be further utilized in nucleophilic substitution reactions to generate diverse chemical entities .

Role in Metabolism

Methylmalonyl-CoA mutase (MCM), an enzyme that utilizes methylmalonyl-CoA as a substrate, is crucial for the metabolism of odd-chain fatty acids and branched-chain amino acids. MCM catalyzes the isomerization of methylmalonyl-CoA to succinyl-CoA, linking it to the tricarboxylic acid (TCA) cycle. Deficiencies in this enzyme lead to methylmalonic acidemia (MMA), a serious metabolic disorder characterized by the accumulation of methylmalonic acid and other toxic metabolites .

Case Study: Methylmalonic Acidemia

MMA is caused by mutations leading to reduced activity of MCM. Patients often present with severe metabolic acidosis, lethargy, and neurological impairments. A study involving a CRISPR/Cas9 engineered HEK 293 cell line demonstrated that knocking out MCM resulted in increased levels of methylmalonyl-CoA and associated metabolites, validating the model for studying MMA's pathophysiology .

The following table summarizes key clinical features associated with MMA:

| Clinical Feature | Description |

|---|---|

| Metabolic Acidosis | Severe acidosis due to accumulation of organic acids |

| Neurological Impairment | Cognitive deficits and developmental delays |

| Hyperammonemia | Elevated ammonia levels leading to potential brain damage |

| Long-term Consequences | Risk of kidney failure and persistent neurological damage |

Therapeutic Implications

Current treatments for MMA primarily focus on dietary management and supplementation with vitamin B12. However, these approaches often provide limited success. Research into liver transplantation has shown promise but is constrained by donor availability and surgical risks . Novel therapeutic strategies are being explored, including gene therapy aimed at restoring MCM function.

特性

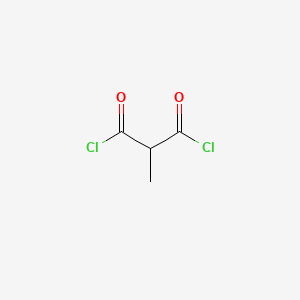

IUPAC Name |

2-methylpropanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2/c1-2(3(5)7)4(6)8/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEHKTFVUIVORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448710 | |

| Record name | methylmalonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39619-07-3 | |

| Record name | methylmalonylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。